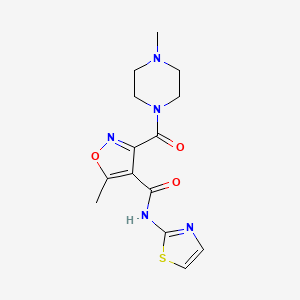

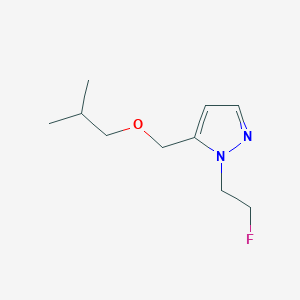

![molecular formula C23H18N4O3 B2778806 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide CAS No. 957489-36-0](/img/structure/B2778806.png)

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” is a chemical compound with a molecular formula of C28H19N7O4S . It is a light yellow colored solid with a melting point of 228–230 °C .

Synthesis Analysis

The synthesis of similar compounds involves a multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system . A series of fifteen (E)-Substituted-N- ( (1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivative (1–15) was synthesized, following a three-step procedure .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the reaction of phenylhydrazine with substituted ketones forms Schiff bases .Physical and Chemical Properties Analysis

“this compound” is a light yellow colored solid with a melting point of 228–230 °C . Its IR (KBr cm −1) values are 2312, 1739, 1689, 1531, 1317 .Aplicaciones Científicas De Investigación

Molecular Structure and Properties

The exploration of the molecular structure and properties of compounds similar to N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide reveals insights into their potential applications in various scientific fields. Studies like those conducted by Arslan, Kazak, and Aydın (2015) focus on the synthesis, spectroscopic characterization, and theoretical analysis of related compounds, providing foundational knowledge on molecular geometries, vibrational frequencies, and electronic structures. These insights are crucial for understanding the reactivity, stability, and potential biological activity of such compounds (Arslan, Kazak, & Aydın, 2015).

Antimicrobial and Antiviral Applications

The antimicrobial and antiviral potential of pyrazole derivatives, closely related to this compound, has been a subject of significant interest. For instance, Tantawy et al. (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, demonstrating strong antiviral activity against herpes simplex virus type-1. Such findings indicate the potential of these compounds in developing new antiviral agents (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Antioxidant Properties

Compounds structurally similar to this compound have been investigated for their antioxidant properties. Studies like those by Ningaiah et al. (2014) and Şener et al. (2017) have synthesized novel pyrazole-integrated compounds, demonstrating significant antioxidant activities. These properties are critical for pharmaceutical applications, where oxidative stress is a contributing factor to various diseases (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014); (Şener, Erişkin, Yavuz, & Şener, 2017).

Direcciones Futuras

The future directions for the research on “N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide” could involve further exploration of its potential therapeutic effects, especially its antimicrobial properties . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

Propiedades

IUPAC Name |

N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c28-23(18-11-13-21(14-12-18)27(29)30)24-15-19-16-26(20-9-5-2-6-10-20)25-22(19)17-7-3-1-4-8-17/h1-14,16H,15H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJAREDPLUWCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

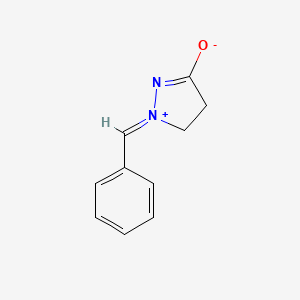

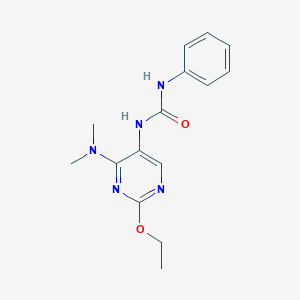

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2778725.png)

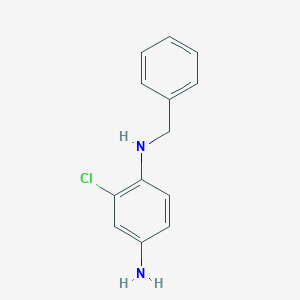

![N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2778729.png)

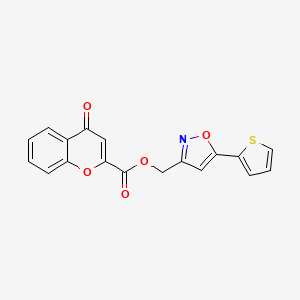

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)

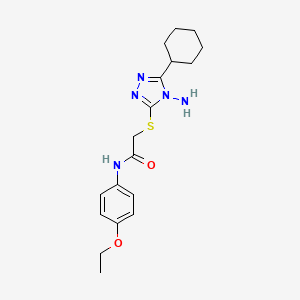

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)

![2-(2-iodobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2778735.png)

![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)